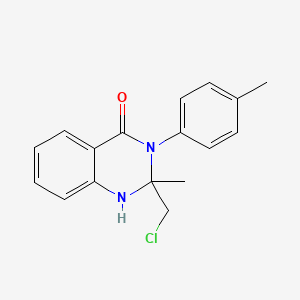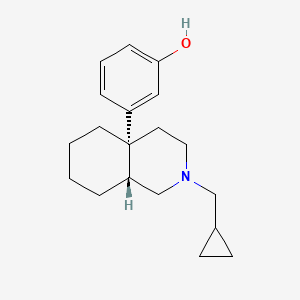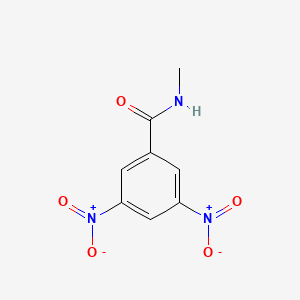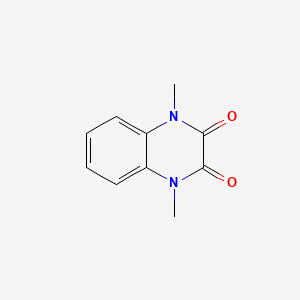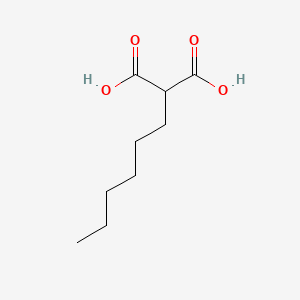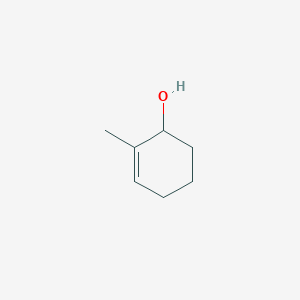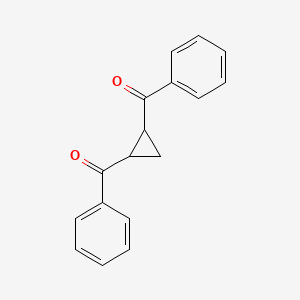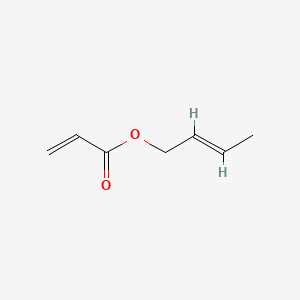
Crotyl acrylate
Overview
Description
Crotyl acrylate is a type of acrylate monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid that has a characteristic odor. This compound is known for its excellent adhesive properties and is widely used in the production of pressure-sensitive adhesives, coatings, and sealants.
Scientific Research Applications
1. Use in Polymerization and Coatings
Crotyl acrylate is involved in the radical polymerization process. Research has shown that acrylates are widely used in various applications such as coatings, adhesives, and synthetic rubbers. Acrylate polymers are significant in the understanding and control of radical polymerizations, which are essential for producing materials with specific properties (Herk, 2009).
2. Applications in Liquid Crystalline Polymers
This compound has been studied for its use in liquid crystalline polymers. Metallorganic polymers containing pi-crotyl groups have shown the ability to display nematic mesophases, indicating their potential in advanced material applications such as in optical materials and liquid crystal displays (Ghedini, Panunzi, Roviello, 1998).
3. Role in Dual-Curing Systems
This compound is valuable in dual-curing systems, which are used for creating materials with unique properties at each stage of the curing process. These systems are vital in producing shape memory polymers, optical materials, and holographic materials. Acrylate-based chemistries are pivotal in these systems due to their versatility and reactivity (Konuray, Fernández‐Francos, Ramis, Serra, 2018).
4. Involvement in Catalytic Reactions
Research on catalytic reactions involving this compound has shown selectivity variations based on nanoparticle size. This is particularly relevant in the hydrogenation of unsaturated alcohols, where the reactivity and selectivity of the catalyst can be manipulated by controlling the size of the nanoparticles involved (Bhattacharjee, Dotzauer, Bruening, 2009).
5. Development of Innovative Coatings
This compound is used in the development of new coatings and surface treatments. Its properties allow for the creation of coatings with enhanced characteristics like thermal stability, resistance, and transparency. This has implications in various industries, including automotive and construction (Morales-Cerrada, Boutevin, Caillol, 2021).
properties
IUPAC Name |
[(E)-but-2-enyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXYCFKHVQFUPA-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23916-33-8 | |
| Record name | 2-Propenoic acid, 2-buten-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



